![molecular formula C10H10N2O B1464146 (3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 149872-98-0](/img/structure/B1464146.png)
(3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(3-phenyl-1H-pyrazol-4-yl)methanol, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPM is a pyrazole derivative that has been synthesized using various methods, and its unique chemical structure has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, such as “(3-phenyl-1H-pyrazol-4-yl)methanol”, have been found to exhibit significant antioxidant activity . In a study, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay . All compounds showed good radical scavenging activity, and half of them were more active than ascorbic acid used as standard .
Anticancer Activity
Pyrazole derivatives have also been shown to be cytotoxic to several human cell lines . In particular, compound 3i, a derivative of pyrazole, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell . The predominant pathway of death was p53-mediated apoptosis .
Drug Development
Pyrazoles and their derivatives have attracted particular attention because they have a wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , and several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Synthetic Chemistry
There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This includes eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Biological Affinities
The second part of the review on pyrazoles focuses on the recently reported novel biological affinities of pyrazoles . This systematic review covers the published studies from 1990 to date .
Agro-Chemical Applications
Pyrazole is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
properties
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAKFGSWPXCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-phenyl-1H-pyrazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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